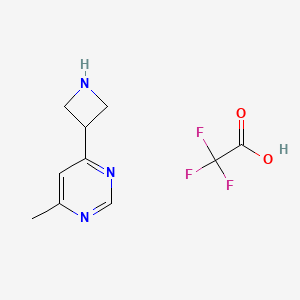
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrimidine, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the azetidine ring and the pyrimidine moiety makes it a versatile compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Pyrimidine Formation: The pyrimidine moiety can be introduced through a series of reactions involving the condensation of appropriate precursors.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the compound to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and pyrimidine moiety can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)-4-iodo-1H-pyrazole-5-carboxylic acid; trifluoroacetic acid
- 4-(Azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
- 3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt)
Uniqueness
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid is unique due to the combination of the azetidine ring, pyrimidine moiety, and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H12F3N3O2 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-6-methylpyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H11N3.C2HF3O2/c1-6-2-8(11-5-10-6)7-3-9-4-7;3-2(4,5)1(6)7/h2,5,7,9H,3-4H2,1H3;(H,6,7) |
InChI Key |
ZWNSKHFUOGKGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















